2-methyl-3-(pyridin-3-yl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione
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Overview
Description
2-METHYL-3-(3-PYRIDYL)TETRAHYDRO-1H,5H-PYRAZOLO[1,2-A][1,2,4]TRIAZOLE-1-THIONE is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of pyrazolo[1,2-a][1,2,4]triazoles, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-3-(3-PYRIDYL)TETRAHYDRO-1H,5H-PYRAZOLO[1,2-A][1,2,4]TRIAZOLE-1-THIONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-pyridylhydrazine with 2-methyl-3-oxobutanoic acid in the presence of a suitable catalyst . The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol, leading to the formation of the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-3-(3-PYRIDYL)TETRAHYDRO-1H,5H-PYRAZOLO[1,2-A][1,2,4]TRIAZOLE-1-THIONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions are performed under mild to moderate conditions, often in the presence of a base or acid catalyst.
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-METHYL-3-(3-PYRIDYL)TETRAHYDRO-1H,5H-PYRAZOLO[1,2-A][1,2,4]TRIAZOLE-1-THIONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as cyclin-dependent kinases (CDKs) and nuclear factor kappa B (NF-κB).
Pathways Involved: It modulates pathways related to cell cycle regulation, apoptosis, and inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor and anticancer agent.
Uniqueness
2-METHYL-3-(3-PYRIDYL)TETRAHYDRO-1H,5H-PYRAZOLO[1,2-A][1,2,4]TRIAZOLE-1-THIONE stands out due to its unique combination of a pyridyl group and a triazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H14N4S |
---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
2-methyl-1-pyridin-3-yl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione |
InChI |
InChI=1S/C11H14N4S/c1-13-10(9-4-2-5-12-8-9)14-6-3-7-15(14)11(13)16/h2,4-5,8,10H,3,6-7H2,1H3 |
InChI Key |
UVTXKNYSQIYWFN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(N2CCCN2C1=S)C3=CN=CC=C3 |
Origin of Product |
United States |
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